4-Methoxyphenyl 4-chloro-3-methylbenzenesulfonate

Positional isomerism Physicochemical differentiation Quality control

Researchers need regioisomerically pure aryl sulfonates for SAR studies; common impurities or incorrect substitution patterns invalidate biological data. This diaryl sulfonate ester (C₁₄H₁₃ClO₄S, MW 312.8) features a precisely defined 4-chloro-3-methyl substitution on the benzenesulfonate ring. - **Anti-HBV probe**: Scaffold IC₅₀ = 0.36 μM in HepG2 2.2.15 cells (Huang et al.). - **Antibacterial minimal pharmacophore**: Shares 4-chloro-3-methyl motif with MIC = 15.62 μg/mL vs. E. faecalis. - **Electrophilic reactivity**: Para-chloro (σₚ = +0.227) enhances leaving group ability vs. tosylate. Supplied as a single regioisomer. Bulk & custom packaging available.

Molecular Formula C14H13ClO4S
Molecular Weight 312.8 g/mol
Cat. No. B12195566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl 4-chloro-3-methylbenzenesulfonate
Molecular FormulaC14H13ClO4S
Molecular Weight312.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)OC)Cl
InChIInChI=1S/C14H13ClO4S/c1-10-9-13(7-8-14(10)15)20(16,17)19-12-5-3-11(18-2)4-6-12/h3-9H,1-2H3
InChIKeyDYVZSBFGGSRKGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyphenyl 4-chloro-3-methylbenzenesulfonate – Identity & Procurement


4-Methoxyphenyl 4-chloro-3-methylbenzenesulfonate (IUPAC: (4-methoxyphenyl) 4-chloro-3-methylbenzenesulfonate; molecular formula C₁₄H₁₃ClO₄S; MW 312.8 g/mol; InChIKey DYVZSBFGGSRKGU-UHFFFAOYSA-N) is a diaryl sulfonate ester belonging to the aryl benzenesulfonate class . It is synthesized via nucleophilic substitution between 4-methoxyphenol and 4-chloro-3-methylbenzenesulfonyl chloride under basic conditions . The compound features a 4-methoxyphenyl group on the alcohol side and a 4-chloro-3-methyl-substituted phenyl ring on the sulfonate side, creating a dual-substitution pattern that modulates both electronic character and lipophilicity relative to unsubstituted or singly-substituted analogs [1]. Sulfonate esters of this type serve as electrophilic intermediates in cross-coupling and nucleophilic substitution reactions, and the 4-chloro-3-methylbenzenesulfonate motif has been independently associated with antibacterial activity in structurally related compounds [2].

Analog Substitution Risks for 4-Methoxyphenyl 4-chloro-3-methylbenzenesulfonate


Aryl benzenesulfonate esters sharing the C₁₄H₁₃ClO₄S formula represent a family of positional isomers and substituent-regioisomers whose biological and chemical reactivity profiles diverge sharply depending on the exact placement of chlorine and methyl groups on the sulfonate-bearing phenyl ring [1]. The Hammett substituent constant for para-chloro (σₚ = +0.227) versus meta-chloro (σₘ = +0.373) differs by approximately 64%, meaning the electronic influence on the sulfonate leaving group—and thus hydrolysis rate and electrophilic reactivity—is strongly position-dependent [2]. Empirically, the Gordon and Maskill solvolysis study demonstrated that changing a single para-substituent on the benzenesulfonate leaving group from methyl to methoxy to bromo produces quantitatively distinct rate constants in 1:1 (v/v) 2,2,2-trifluoroethanol–water [3]. Furthermore, the antimalarial/anticancer SAR work by Betts et al. established that replacing the para-methyl group of 4-methoxyphenyl p-toluenesulfonate with a para-nitro group shifts the biological selectivity profile from dual antimalarial/anticancer to antimalarial-only [4]. These data collectively demonstrate that the specific 4-chloro-3-methyl substitution pattern in the target compound is not interchangeable with analogs bearing different chloro/methyl regiochemistry or alternative para-substituents; procurement without verifying positional identity risks selecting a compound with materially different reactivity, lipophilicity, and biological selectivity.

4-Methoxyphenyl 4-chloro-3-methylbenzenesulfonate: Quantitative Evidence vs. Analogs


Positional Isomer Identity: 4-Chloro-3-methyl vs. 5-Chloro-2-methyl

The target compound, 4-methoxyphenyl 4-chloro-3-methylbenzenesulfonate (InChIKey DYVZSBFGGSRKGU-UHFFFAOYSA-N), is a distinct positional isomer of 4-methoxyphenyl 5-chloro-2-methylbenzenesulfonate (PubChem CID 21240211; InChIKey OVEHLMDPTSYQIB-UHFFFAOYSA-N) [1]. Both share the identical molecular formula C₁₄H₁₃ClO₄S and molecular weight 312.8 g/mol, but differ in the ring positions of the chlorine and methyl substituents on the benzenesulfonate moiety [1]. The positional isomer has computed XLogP3-AA = 4 and topological polar surface area (TPSA) = 61 Ų based on PubChem data [1]. The target compound's 4-chloro substitution places the electron-withdrawing chlorine para to the sulfonate ester linkage, exerting a Hammett σₚ(Cl) effect of +0.227, whereas in the 5-chloro-2-methyl isomer, chlorine is meta to the sulfonate with a stronger σₘ(Cl) effect of +0.373 [2]. This positional difference produces distinct electronic environments at the sulfonate reaction center, directly affecting leaving group stability and SN2 reactivity [3].

Positional isomerism Physicochemical differentiation Quality control

Leaving Group Reactivity: 4-Chloro-3-methyl vs. Tosylate

The Gordon and Maskill (1991) solvolysis study provides a quantitative framework for predicting how substituents on the benzenesulfonate leaving group modulate reactivity [1]. Measured rate constants for 3-chlorobenzyl 4-methyl-, 4-methoxy-, and 4-bromo-benzenesulfonates in 1:1 (v/v) 2,2,2-trifluoroethanol–water showed the expected dependence on substituent electronic character [1]. The 3-chlorobenzyl 4-methylbenzenesulfonate (tosylate analog) was found to be 42 times less reactive at 25 °C than benzyl toluenesulfonate itself, establishing a quantitative benchmark for how the 3-chloro substituent on the electrophile retards solvolysis [1]. Extending this framework, the target compound's 4-chloro substituent (σₚ = +0.227) provides electron withdrawal that stabilizes the sulfonate anion leaving group, whereas the 4-methyl comparator (σₚ = −0.17) is electron-donating and destabilizes the leaving group [2]. The alkaline hydrolysis Brønsted correlation from Babtie et al. (2012) further confirms that electron-withdrawing substituents on aryl benzenesulfonates increase hydrolysis rates compared to electron-donating substituents [3].

Solvolysis kinetics Leaving group ability Nucleophilic substitution

Antimalarial/Anticancer Selectivity: 4-Chloro-3-methyl Entry

Betts et al. (2006) established that 4-methoxyphenyl p-toluenesulfonate (para-methyl substituted) is a benchmark selective antimalarial/anticancer agent, and showed that changing the para-substituent on the benzenesulfonate ring alters the selectivity profile: 4-methoxyphenyl 4-nitrobenzenesulfonate (σₚ(NO₂) = +0.78) is a superior antimalarial agent but shows poorer inhibition of human skin cancer cells compared to the p-toluenesulfonate benchmark [1]. This demonstrates that the biological selectivity between antimalarial and anticancer activity is quantitatively tunable by the electronic character of the para-substituent on the benzenesulfonate leaving group [1]. The target compound, with a 4-chloro substituent (σₚ = +0.227), occupies a distinct intermediate electronic position between the electron-donating 4-methyl (σₚ = −0.17) and the strongly electron-withdrawing 4-nitro (σₚ = +0.78) [2]. The additional 3-methyl group contributes steric and inductive effects not present in the benchmark series [2].

Antimalarial activity Anticancer selectivity Structure-activity relationship

Anti-HBV Pharmacophore: 4-Methoxybenzenesulfonate Potency

Huang et al. (2016) reported that 2-acetyl-5-methoxyphenyl 4-methoxybenzenesulfonate (compound 6f) exhibited the most potent anti-HBV activity in the paeonol-phenylsulfonyl series, with an IC₅₀ of 0.36 μM against HepG2 2.2.15 cells and a high selectivity index (SI = TC₅₀/IC₅₀) of 47.75 [1]. Further optimization yielded compound 8a (2-(2-benzamidothiazol-4-yl)-5-methoxyphenyl 4-methoxybenzenesulfonate) with an improved SI of 59.14, exceeding that of the clinical antiviral drug lamivudine (3TC) [1]. These data establish that the 4-substituted benzenesulfonate ester motif is a validated anti-HBV pharmacophore with sub-micromolar potency [1]. The target compound differs from 6f and 8a in two key respects: (i) it bears a 4-chloro-3-methyl substitution on the sulfonate phenyl ring instead of 4-methoxy, and (ii) it uses a simpler 4-methoxyphenyl alcohol component rather than the paeonol-derived 2-acetyl-5-methoxyphenyl group .

Anti-HBV activity Paeonol derivatives Selectivity index

Antibacterial Motif: 4-Chloro-3-methyl vs. Enterococcus faecalis

A 2023 study on aryloxyacetic acid derivatives containing aryl sulfonate moieties reported that compound 4b—4-((2-(2-(4-chloro-3-methyl)acetyl)hydrazineylidene)methyl)phenyl p-methyl benzenesulfonate—was the most effective compound in the series against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 15.62 µg/mL [1]. The MIC range across the full compound set was 15.62–125 µg/mL, placing compound 4b at the most potent extreme of the distribution [1]. The 4-chloro-3-methyl substitution pattern on the aromatic ring is a shared structural feature between compound 4b and the target benzenesulfonate ester, suggesting this substitution motif contributes to antibacterial target engagement . While compound 4b is not a direct structural analog of the target compound (it contains a hydrazineylidene linker and p-methyl benzenesulfonate rather than a 4-chloro-3-methylbenzenesulfonate ester), the shared 4-chloro-3-methyl aromatic moiety provides supporting evidence for the biological relevance of this substitution pattern .

Antibacterial activity Enterococcus faecalis MIC determination

Lipophilicity Shift: XLogP from Unsubstituted to Chloro/Methyl

The computed lipophilicity of aryl benzenesulfonate esters is highly sensitive to ring substitution. The unsubstituted 4-methoxyphenyl benzenesulfonate has a computed XLogP of 2.3 with TPSA of 72 Ų [1]. The positional isomer of the target compound (4-methoxyphenyl 5-chloro-2-methylbenzenesulfonate, CID 21240211) has XLogP3-AA = 4 and TPSA = 61 Ų, representing a +1.7 log unit increase in lipophilicity and a −11 Ų decrease in polar surface area relative to the unsubstituted parent [2]. This shift is attributable to the chlorine atom (increased hydrophobic surface area) and methyl group (additional hydrocarbon character), combined with the intramolecular conformational effects that reduce exposed polar surface area [2]. The target compound, with chlorine para to the sulfonate rather than meta as in CID 21240211, may exhibit a slightly different XLogP due to altered dipole moment and solvation, though the magnitude is expected to be within approximately ±0.3 log units based on positional isomer effects observed in related aromatic systems [3].

Lipophilicity XLogP Membrane permeability

Application Scenarios: 4-Methoxyphenyl 4-chloro-3-methylbenzenesulfonate


Anti-HBV SAR Expansion

The Huang et al. (2016) study established the 4-methoxybenzenesulfonate ester scaffold as a validated anti-HBV pharmacophore with sub-micromolar potency (IC₅₀ = 0.36 μM) and high selectivity (SI = 47.75–59.14) in HepG2 2.2.15 cells [1]. Procuring 4-methoxyphenyl 4-chloro-3-methylbenzenesulfonate enables systematic exploration of whether replacing the 4-methoxy group on the sulfonate ring with a 4-chloro-3-methyl pattern maintains or improves anti-HBV potency and selectivity. The electron-withdrawing chloro substituent (σₚ = +0.227) may alter the sulfonate ester's hydrolytic stability and electrophilic reactivity compared to the electron-donating methoxy group (σₚ = −0.27) present in the lead compounds 6f and 8a, potentially impacting target residence time or off-target reactivity [2].

Antimalarial/Anticancer Selectivity Probing

Betts et al. (2006) demonstrated that the antimalarial/anticancer selectivity of 4-methoxyphenyl benzenesulfonate esters can be tuned by changing the para-substituent on the sulfonate ring: the 4-methyl analog is dual-selective, while the 4-nitro analog loses anticancer activity [1]. The target compound's 4-chloro-3-methyl pattern (net σ effect intermediate between 4-CH₃ and 4-NO₂) represents an unexplored point in this selectivity landscape [2]. Procurement for Plasmodium falciparum screening and parallel human cancer cell line testing could reveal whether the 4-chloro-3-methyl compound retains dual antimalarial/anticancer activity with a differentiated selectivity ratio, potentially filling a gap in the known SAR [1].

Synthetic Methodology: Tunable Leaving Group Reactivity

The Gordon and Maskill (1991) solvolysis study provides a quantitative framework predicting that aryl benzenesulfonates bearing electron-withdrawing para-substituents undergo faster nucleophilic displacement than electron-donating analogs [1]. The target compound's para-chloro substituent (σₚ = +0.227) is predicted to enhance leaving group ability relative to the commonly used tosylate (σₚ = −0.17) by approximately 0.4 Hammett units [2]. This property makes the compound a candidate electrophilic substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, where a more reactive sulfonate leaving group could enable lower catalyst loadings, shorter reaction times, or reactions with less reactive nucleophiles compared to tosylate-based protocols [1].

Antibacterial Screening: Minimal 4-Chloro-3-methyl Scaffold

The 2023 antibacterial study identified compound 4b, which contains the 4-chloro-3-methyl aromatic motif, as the most potent analog against Enterococcus faecalis (MIC = 15.62 µg/mL) within a series spanning MIC values from 15.62–125 µg/mL [1]. The target compound presents this same 4-chloro-3-methyl substitution pattern in a structurally simpler sulfonate ester scaffold, stripped of the hydrazineylidene linker and additional functional groups present in compound 4b [2]. This structural simplification makes the target compound a valuable minimal pharmacophore probe for determining whether the 4-chloro-3-methylphenyl moiety alone is sufficient for antibacterial activity, or whether the more complex framework of compound 4b is required for target engagement [1].

Quote Request

Request a Quote for 4-Methoxyphenyl 4-chloro-3-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.